molecular formula C11H12O2S B13331936 (S)-2-Benzoylbutanethioic O-acid

(S)-2-Benzoylbutanethioic O-acid

Cat. No.: B13331936
M. Wt: 208.28 g/mol
InChI Key: SNNULULILPSSSN-VIFPVBQESA-N
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Description

(S)-2-Benzoylbutanethioic O-acid is an organic compound that belongs to the class of thioic acids It is characterized by the presence of a benzoyl group attached to a butanethioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzoylbutanethioic O-acid typically involves the reaction of benzoyl chloride with butanethioic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzoylbutanethioic O-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioic acid group to a thiol or sulfide.

    Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Benzoylbutanethioic O-acid has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Benzoylbutanethioic O-acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: A related compound used in the synthesis of (S)-2-Benzoylbutanethioic O-acid.

    Butanethioic acid: The parent compound from which this compound is derived.

    Sulfoxides and sulfones: Oxidation products of this compound.

Uniqueness

This compound is unique due to its specific structure, which combines a benzoyl group with a butanethioic acid moiety

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

(2S)-2-benzoylbutanethioic S-acid

InChI

InChI=1S/C11H12O2S/c1-2-9(11(13)14)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

SNNULULILPSSSN-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C(=O)C1=CC=CC=C1)C(=O)S

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)C(=O)S

Origin of Product

United States

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